molecular formula C13H16O4 B14626271 3-(2,6-Dimethoxy-4-methylphenyl)but-2-enoic acid CAS No. 58530-25-9

3-(2,6-Dimethoxy-4-methylphenyl)but-2-enoic acid

Cat. No.: B14626271
CAS No.: 58530-25-9
M. Wt: 236.26 g/mol
InChI Key: OVIOPOAKYHAXFF-UHFFFAOYSA-N
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Description

3-(2,6-Dimethoxy-4-methylphenyl)but-2-enoic acid is an organic compound with a complex structure that includes a phenyl ring substituted with methoxy and methyl groups, and a but-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethoxy-4-methylphenyl)but-2-enoic acid typically involves the reaction of 2,6-dimethoxy-4-methylbenzaldehyde with a suitable reagent to introduce the but-2-enoic acid moiety. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethoxy-4-methylphenyl)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The double bond in the but-2-enoic acid moiety can be reduced to form the saturated acid.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce the corresponding saturated acids.

Scientific Research Applications

3-(2,6-Dimethoxy-4-methylphenyl)but-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2,6-Dimethoxy-4-methylphenyl)but-2-enoic acid exerts its effects involves interactions with various molecular targets. The methoxy and methyl groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The but-2-enoic acid moiety can undergo conjugation reactions, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Dimethoxy-4-methylphenyl)but-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methoxy and methyl groups on the phenyl ring, along with the but-2-enoic acid moiety, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

58530-25-9

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

3-(2,6-dimethoxy-4-methylphenyl)but-2-enoic acid

InChI

InChI=1S/C13H16O4/c1-8-5-10(16-3)13(11(6-8)17-4)9(2)7-12(14)15/h5-7H,1-4H3,(H,14,15)

InChI Key

OVIOPOAKYHAXFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C(=CC(=O)O)C)OC

Origin of Product

United States

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